molecular formula C14H21N7O2 B315807 2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE

2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE

Cat. No.: B315807
M. Wt: 319.36 g/mol
InChI Key: WLVGQXFRJBBXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE is a complex organic compound that features a tetrazole ring, an aromatic phenoxy group, and a tert-butyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(5-AMINO-1,2,3,4-TETRAZOL-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE is unique due to its combination of a tetrazole ring, phenoxy group, and tert-butyl acetamide moiety. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields .

Properties

Molecular Formula

C14H21N7O2

Molecular Weight

319.36 g/mol

IUPAC Name

2-[4-[[(5-aminotetrazol-1-yl)amino]methyl]phenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C14H21N7O2/c1-14(2,3)17-12(22)9-23-11-6-4-10(5-7-11)8-16-21-13(15)18-19-20-21/h4-7,16H,8-9H2,1-3H3,(H,17,22)(H2,15,18,20)

InChI Key

WLVGQXFRJBBXBO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNN2C(=NN=N2)N

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNN2C(=NN=N2)N

Origin of Product

United States

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